4-Aminophenol hydrochloride
Overview
Description
4-Aminophenol, also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film . It is recognized as a serious environmental pollutant that enters the environment during the manufacture and processing of a variety of industrial processes and through the degradation of some pharmaceutical products .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol . It can also be produced from nitrobenzene by electrolytic conversion to phenylhydroxylamine, which spontaneously rearranges to 4-aminophenol .
Molecular Structure Analysis
The molecular structure of 4-Aminophenol consists of a benzene ring with an amino group (NH2) and a hydroxyl group (OH) attached to it . The molecular formula is C6H7NO .
Chemical Reactions Analysis
4-Aminophenol is a building block used in organic chemistry. It is the final intermediate in the industrial synthesis of paracetamol . Treating 4-aminophenol with acetic anhydride gives paracetamol .
Physical And Chemical Properties Analysis
4-Aminophenol appears as colorless to reddish-yellow crystals . It has a density of 1.13 g/cm3, a melting point of 187.5 °C, and a boiling point of 284 °C . It is moderately soluble in alcohols and can be recrystallized from hot water .
Scientific Research Applications
Environmental Degradation and Pollution Monitoring
4-Aminophenol hydrochloride has been studied in the context of environmental pollution, particularly its degradation and monitoring. A novel combined process using hydrodynamic cavitation, UV photolysis, and ozonation was explored for degrading 4-chloro 2-aminophenol, a compound related to 4-aminophenol, showing significant degradation efficiency (Barik & Gogate, 2016). Additionally, a Pd@CeO2 composite film on nanoporous gold-coated carbon fiber paper has been developed for sensitive detection of 4-aminophenol, highlighting its importance in monitoring environmental and pharmaceutical contaminants (Li et al., 2020).
Biomedical Research and Antimicrobial Activities
In biomedical research, derivatives of 4-aminophenol have been synthesized and evaluated for their antimicrobial and antidiabetic activities. These studies revealed broad-spectrum activities against various bacterial strains and significant inhibition of enzymes related to diabetes, showcasing the compound's potential in pharmaceutical applications (Rafique et al., 2022).
Advanced Materials and Sensor Development
4-Aminophenol hydrochloride has also been explored in the development of advanced materials and sensors. For instance, the synthesis of poly(4-aminophenol) by horseradish peroxidase and its application for adsorbing silver ions was studied, indicating potential in materials science and environmental applications (Duan et al., 2014). Moreover, graphene–chitosan composite film modified glassy carbon electrodes have been utilized for the electrochemical detection of 4-aminophenol, demonstrating its utility in sensor technology (Yin et al., 2010).
Safety And Hazards
Future Directions
4-Aminophenol is recognized as a serious environmental pollutant, and research is being conducted to develop methods for its removal from aqueous solutions . For example, a study has been conducted on the removal of 4-Aminophenol from aqueous solutions by emulsion liquid membranes using acid and basic type 1-facilitated transports .
properties
IUPAC Name |
4-aminophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOBWDGAVAVPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123-30-8 (Parent) | |
Record name | p-Aminophenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058760 | |
Record name | 4-Aminophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058760 | |
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Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [MSDSonline] | |
Record name | 4-Aminophenol hydrochloride | |
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Solubility |
Very sol in water; sol in alcohol | |
Record name | 4-AMINOPHENOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Aminophenol hydrochloride | |
Color/Form |
Crystalline powder | |
CAS RN |
51-78-5 | |
Record name | 4-Aminophenol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Aminophenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Aminophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-AMINOPHENOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWL2N22RFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-AMINOPHENOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
306 °C, decomposes | |
Record name | 4-AMINOPHENOL HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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